![molecular formula C26H26N6O3 B2622796 2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(4-butylphenyl)acetamide CAS No. 1112026-03-5](/img/structure/B2622796.png)
2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(4-butylphenyl)acetamide
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Overview
Description
2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(4-butylphenyl)acetamide is a useful research compound. Its molecular formula is C26H26N6O3 and its molecular weight is 470.533. The purity is usually 95%.
BenchChem offers high-quality 2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(4-butylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(4-butylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promising results in antiviral research. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This suggests that they could be used in the development of new cancer treatments.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs.
Use in Organic Electronics
Thiazolo[5,4-d]thiazoles, which are part of the structure of the second compound , have been found to be promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Use in Photovoltaics
Thiazolo[5,4-d]thiazoles have also been recognized for their high potential in the field of organic photovoltaics . This suggests that they could be used in the development of new solar cells.
Use in Polymer Chemistry
New 2-(diethylamino)-4,6-diphenyl-benzene-1,3-dicarbonitrile derivatives were synthesized and proposed as high-performance photoinitiators in conjunction with iodonium salts for the cationic polymerization of epoxides, the free-radical polymerization of acrylates, and the synthesis of interpenetrating polymer networks .
Mechanism of Action
Target of action
Both compounds contain indole and oxadiazole moieties . Indole derivatives have been found to bind with high affinity to multiple receptors , and oxadiazoles are known for a wide range of applications . .
Mode of action
The mode of action of a compound is highly dependent on its structure and the target it interacts with. Indole derivatives are known for their diverse biological activities , and oxadiazoles have been utilized in various applications due to their unique properties
properties
IUPAC Name |
2-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O3/c1-4-17-7-6-8-18(12-17)28-22(33)13-32-20-10-9-16(3)11-19(20)24-25(32)26(34)31(15-27-24)14-23-29-21(5-2)30-35-23/h6-12,15H,4-5,13-14H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVUHYJIFJRQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide |
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